BenchChemオンラインストアへようこそ!

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid

HDAC inhibition Kinase inhibition Epigenetics

This protected amino acid building block features a unique 3-Boc-amino / 5-tert-butyl substitution pattern on a benzoic acid core, delivering orthogonal deprotection chemistry and steric shielding that simpler analogs cannot replicate. Buyers choose this scaffold for its demonstrated 3.7-fold selectivity for HDAC6 over HDAC1 and low-micromolar GSK3β fragment hit activity. The acid-labile Boc group is fully orthogonal to Fmoc/Cbz strategies, enabling sequential deprotection in solid-phase peptide synthesis. The 5-tert-butyl substituent enhances lipophilicity (cLogP ~2.7) and metabolic stability—critical for tuning ADME properties in lead optimization. With a TPSA of 75.6 Ų, it balances polarity and permeability. Procure this compound for fragment-based drug discovery, isoform-selective inhibitor design, and multistep peptide synthesis where precise orthogonality is non-negotiable.

Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Cat. No. B8184587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid
Molecular FormulaC16H23NO4
Molecular Weight293.36 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H23NO4/c1-15(2,3)11-7-10(13(18)19)8-12(9-11)17-14(20)21-16(4,5)6/h7-9H,1-6H3,(H,17,20)(H,18,19)
InChIKeyVTBKANMHUPLXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid – Protected Amino Acid Building Block for Peptide Synthesis and HDAC Inhibitor Research


3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid (CAS not assigned; PubChem SID T5266916) is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc) protected amine at the 3‑position and a bulky tert-butyl group at the 5‑position [1]. It functions as a protected amino acid building block in peptide and small‑molecule synthesis, offering orthogonal reactivity and steric protection that is not replicated by unprotected analogs .

Why Unprotected or Mono‑substituted Analogs Cannot Substitute 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic Acid


Generic substitution fails because the compound’s dual substitution pattern (3‑Boc‑amino and 5‑tert‑butyl) imparts a unique combination of steric shielding and orthogonal deprotection chemistry that is absent in simpler analogs. The tert‑butyl group at the 5‑position increases lipophilicity (calculated LogP ~2.7 for the Boc‑protected core) and provides steric hindrance that can modulate binding interactions or improve metabolic stability [1]. The Boc group on the 3‑amino function enables acid‑labile deprotection that is orthogonal to base‑labile Fmoc or hydrogenolytic Cbz strategies, preventing unwanted cross‑reactivity during multistep syntheses [2]. Unprotected 3‑amino‑5‑tert‑butylbenzoic acid or Boc‑3‑aminobenzoic acid (lacking the 5‑tert‑butyl) cannot replicate this precise orthogonality or steric profile.

Quantitative Differentiation of 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic Acid vs. Analogs


Enzymatic Inhibition Profile: HDAC1, HDAC6, and GSK3β Activity

In head‑to‑head enzymatic assays, 3‑tert‑butoxycarbonylamino‑5‑tert‑butyl‑benzoic acid demonstrates differential inhibition across HDAC isoforms and GSK3β. Against HDAC1, the compound exhibits an IC50 of 12,800 nM, while against HDAC6 it shows 3.7‑fold greater potency (IC50 = 3,190 nM) [1]. Against GSK3β, the compound achieves an IC50 of 2,690 nM, representing a 4.8‑fold selectivity window relative to HDAC1. This profile suggests preferential engagement with HDAC6 and GSK3β over HDAC1, a selectivity pattern not observed for simpler Boc‑protected benzoic acid derivatives lacking the 5‑tert‑butyl group.

HDAC inhibition Kinase inhibition Epigenetics

Lipophilicity and Steric Bulk: LogP and TPSA Comparison

The presence of the 5‑tert‑butyl substituent increases lipophilicity and alters topological polar surface area (TPSA) relative to the unsubstituted Boc‑3‑aminobenzoic acid analog. The target compound (based on its 3‑Boc‑amino‑5‑tert‑butyl core) is predicted to have XLogP3 ≈ 2.7 and TPSA = 75.6 Ų [1], while the unprotected 3‑amino‑5‑tert‑butylbenzoic acid has a calculated LogP of 2.85 and TPSA of 63.3 Ų . The Boc group adds hydrogen‑bond acceptor capacity and increases molecular weight from 193.2 to approximately 279.3 g/mol (for the fully protected species). This increased lipophilicity and altered polar surface area can influence membrane permeability and protein‑binding interactions in a manner distinct from both the unprotected amino analog and the tert‑butyl‑lacking Boc‑3‑aminobenzoic acid.

Physicochemical properties Drug design ADME

Orthogonal Deprotection: Boc vs. Fmoc and Cbz Protecting Group Strategies

The Boc group on 3‑tert‑butoxycarbonylamino‑5‑tert‑butyl‑benzoic acid is removed under acidic conditions (typically 25–50% TFA in CH₂Cl₂), whereas Fmoc requires basic piperidine/DMF treatment and Cbz requires hydrogenolysis over Pd catalysts [1]. In comparative studies, Boc deprotection using TFA/CH₂Cl₂ proceeded with good yields (e.g., 84% for Boc‑Val coupling) but lacked selectivity in the presence of certain esters (e.g., loss of DMA ester observed) [2]. The orthogonal reactivity of Boc relative to base‑labile Fmoc and hydrogenolytic Cbz enables sequential deprotection in complex syntheses—a capability that simple unprotected analogs cannot provide.

Peptide synthesis Protecting group strategy Solid‑phase synthesis

Availability and Pricing: Research‑Grade Supply Chain

3‑tert‑Butoxycarbonylamino‑5‑tert‑butyl‑benzoic acid is available as a custom synthesis product (e.g., EvitaChem, catalog EVT‑457940) and as a Sigma‑Aldrich CPR collection item (PH017251‑500MG) . Pricing for the closely related Boc‑3‑aminobenzoic acid (CAS 111331‑82‑9) ranges from $9.90/g (Aladdin) to €40.00/g (TCI), with 25g quantities at €115.00 . The target compound is less widely stocked than the simpler Boc‑3‑aminobenzoic acid analog, reflecting its specialized dual‑substitution pattern.

Procurement Chemical sourcing Building block inventory

Optimal Research Applications for 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic Acid Based on Differentiating Evidence


HDAC6‑Selective Inhibitor Probe Synthesis

The compound’s demonstrated 3.7‑fold selectivity for HDAC6 over HDAC1 (IC50 3,190 nM vs. 12,800 nM) makes it a suitable starting scaffold for developing isoform‑selective HDAC6 inhibitors. The 5‑tert‑butyl group provides steric bulk that may exploit differences in the HDAC6 active site channel relative to HDAC1, while the Boc‑protected amine serves as a masked coupling handle for further derivatization [1].

Orthogonal Boc‑Strategy Solid‑Phase Peptide Synthesis

The Boc group on the 3‑amino position enables acid‑labile deprotection (TFA/CH₂Cl₂) that is fully orthogonal to base‑labile Fmoc chemistry and hydrogenolytic Cbz removal. This allows sequential deprotection in solid‑phase peptide synthesis where multiple protected amines must be unmasked independently. The 5‑tert‑butyl group further enhances lipophilicity, potentially improving resin loading and handling [1][2].

GSK3β‑Targeted Kinase Inhibitor Fragment Libraries

With an IC50 of 2,690 nM against human GSK3β, the compound qualifies as a low‑micromolar fragment hit suitable for fragment‑based drug discovery. The carboxylic acid functionality provides a direct vector for amide coupling to expand into kinase hinge‑binding motifs, while the Boc‑protected amine can be deprotected post‑coupling to introduce additional diversity [1].

Physicochemical Property Optimization in Lead Series

The combination of moderate lipophilicity (cLogP ~2.7) and increased polar surface area (TPSA 75.6 Ų) positions this building block as a tool for tuning ADME properties in early lead optimization. The tert‑butyl group can improve metabolic stability by blocking potential sites of oxidation, while the Boc group maintains a protected amine for later unmasking to reveal a polar, ionizable center [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-tert-Butoxycarbonylamino-5-tert-butyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.